4-Methoxybenzo[d]isothiazol-3(2H)-one
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Overview
Description
4-Methoxybenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that belongs to the class of benzisothiazoles. It is characterized by a benzene ring fused to an isothiazole ring, with a methoxy group attached to the benzene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method yields the desired product through a consecutive process involving the formation of S–C and S–N bonds . The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases like sodium hydride (NaH).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
4-Methoxybenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Isothiazole: An organic compound with a similar ring structure but lacking the benzene ring.
Benzothiazole: A compound with a benzene ring fused to a thiazole ring, differing in the position of the sulfur and nitrogen atoms.
Lurasidone: A pharmaceutical compound that contains a benzisothiazole moiety and is used as an antipsychotic agent.
Uniqueness: 4-Methoxybenzo[d]isothiazol-3(2H)-one is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This functional group enhances its solubility and allows for further functionalization, making it a versatile compound in various applications.
Biological Activity
4-Methoxybenzo[d]isothiazol-3(2H)-one is a heterocyclic compound characterized by a methoxy group attached to a benzo[d]isothiazole framework. Its unique structure enhances its solubility and biological activity, making it a compound of interest in various fields, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound consists of a benzene ring fused with an isothiazole moiety, which contains both sulfur and nitrogen atoms. The methoxy substitution plays a crucial role in influencing its chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial properties , effective against various bacterial and fungal strains. Additionally, derivatives of this compound have shown promise as anticancer agents , further highlighting its pharmacological potential.
Antimicrobial Activity
- Mechanism of Action : The compound disrupts cellular processes in target organisms, leading to cell death. Interaction studies have demonstrated its efficacy against different microbial strains, revealing insights into its mechanism of action.
- Applications : Its broad-spectrum antimicrobial activity makes it valuable as a biocide in industrial applications.
Anticancer Potential
- Cell Line Studies : Various studies have explored the anticancer properties of this compound. For instance, compounds from the isothiazolone family have been tested against breast cancer cell lines, showing varying degrees of inhibition.
- Case Study : In one study involving breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3), compounds exhibited IC50 values ranging from 0.09 to 157.4 µM, indicating potential for further development as anticancer agents .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique properties of this compound:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
5-Chloro-2-methyl-4-isothiazolin-3-one | Contains chlorine and methyl groups | Notable for strong biocidal activity |
Methylisothiazolinone | Simple isothiazolone structure | Widely used as a preservative in cosmetics |
Benzylisothiazolinone | Benzyl group substitution | Exhibits potent antifungal properties |
2-Methylbenzo[d]isothiazol-3(2H)-one | Methyl substitution on benzene ring | Shows varying degrees of antimicrobial activity |
Toxicological Considerations
While exploring the biological activity, it is essential to consider the toxicological profiles associated with isothiazolinones. Reports indicate potential allergic reactions and cytotoxic effects linked to exposure to these compounds . Understanding these effects is crucial for evaluating the safety and efficacy of this compound in practical applications.
Properties
Molecular Formula |
C8H7NO2S |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-methoxy-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)8(10)9-12-6/h2-4H,1H3,(H,9,10) |
InChI Key |
HUILNLAAAZVRLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SNC2=O |
Origin of Product |
United States |
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